molecular formula C9H16FNO4S B3006618 Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate CAS No. 2090868-07-6

Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B3006618
CAS No.: 2090868-07-6
M. Wt: 253.29
InChI Key: JOPWFCARHAOTLY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate (CAS 2090868-07-6) is a high-value chemical intermediate for research and development applications, particularly in medicinal chemistry . With a molecular formula of C 9 H 16 FNO 4 S and a molecular weight of 253.29 g/mol, this compound features a reactive fluorosulfonyl group (-S(=O) 2 F) on a pyrrolidine ring, which is protected by a Boc (tert-butoxycarbonyl) group . This structure makes it a versatile electrophile, where the fluorosulfonyl moiety acts as an excellent leaving group, enabling efficient nucleophilic substitution reactions. Researchers can leverage this reactivity to synthesize a wide array of sulfonate esters, sulfonamides, and sulfonic acids, which are crucial scaffolds in the design of potential pharmaceutical agents . The primary research value of this compound lies in its role as a building block for the introduction of sulfonyl-based functionalities into target molecules. The fluorosulfonyl group reacts with nucleophiles such as amines, alcohols, and carbon-centered anions. Its mechanism of action involves the fluoride ion being displaced by a nucleophile, leading to the formation of a new carbon-sulfur, nitrogen-sulfur, or oxygen-sulfur bond . This reactivity is fundamental in creating sulfonamide linkages, which are commonly found in drugs targeting various enzymes and receptors. Furthermore, the Boc-protecting group on the pyrrolidine nitrogen offers stability during synthetic transformations and can be readily removed under mild acidic conditions to generate the free amine for further derivatization . Handling this reagent requires careful attention to safety. It is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is essential. It is recommended to use only in well-ventilated areas and to avoid breathing its dust or fumes . This product is intended for research purposes only and is strictly not for diagnostic or human use.

Properties

IUPAC Name

tert-butyl 3-fluorosulfonylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPWFCARHAOTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090868-07-6
Record name tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with fluorosulfonylating agents under controlled conditions. The reaction conditions often include the use of organic solvents, temperature control, and the presence of catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Sulfides or thiols.

    Hydrolysis Products: Pyrrolidine carboxylic acid derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various reactions, including:

  • Nucleophilic Substitution : The fluorosulfonyl group can act as a leaving group, facilitating nucleophilic attack by other reagents.
  • Formation of Pyrrolidine Derivatives : The compound can be used to synthesize various pyrrolidine derivatives, which are important in medicinal chemistry.

Medicinal Chemistry

Research indicates that this compound may have significant biological activities, making it a candidate for drug development. Its potential applications include:

  • Anticancer Agents : Studies suggest that derivatives of pyrrolidine compounds exhibit anticancer properties, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Drugs : The compound's structure allows for modifications that could lead to new anti-inflammatory agents.

Materials Science

In materials science, this compound can be utilized in the development of novel materials with specific functionalities, such as:

  • Polymers : Its reactivity allows for incorporation into polymer matrices, potentially enhancing material properties like strength and thermal stability.
  • Coatings : The compound may be used to create coatings with specific chemical resistance or adhesion properties.

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study demonstrated the successful synthesis of various pyrrolidine derivatives using this compound as a starting material. The research highlighted the versatility of the compound in producing derivatives with varying biological activities, showcasing its potential in drug discovery.

Compound NameBiological ActivityReference
Pyrrolidine AAnticancer
Pyrrolidine BAnti-inflammatory

Case Study 2: Development of Drug Candidates

Another study focused on modifying this compound to enhance its pharmacological profile. The modifications aimed to improve solubility and bioavailability, crucial factors for drug efficacy.

Modification TypeOutcomeReference
Increased SolubilityEnhanced absorption
Targeted DeliveryImproved efficacy

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate involves its ability to react with various nucleophiles and electrophiles. The fluorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Effects

Sulfur-Containing Derivatives
  • tert-Butyl 3-[(3-chloro-4-fluorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate (Ie) :

    • Substituent: Arylthioether (-S-C₆H₃ClF) group.
    • Reactivity: The sulfanyl group is less oxidized than sulfonyl, making it less electrophilic but more nucleophilic.
    • Application: Used in ligand synthesis for metal catalysis due to moderate steric bulk .
    • Yield: 68% (yellowish oil) .
  • tert-Butyl 3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIi) :

    • Substituent: Aryl sulfone (-SO₂-C₆H₄F) group.
    • Reactivity: Sulfonyl groups enhance stability and electrophilicity compared to thioethers.
    • Synthesis: Oxidized from the thioether precursor using meta-chloroperbenzoic acid (mCPBA) .
Halogenated and Oxygenated Derivatives
  • tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (35): Substituent: Isoquinoline-oxy group with chloro and hydroxy substituents. Application: Demonstrates inhibition in biological assays (e.g., anticancer studies) due to aromatic stacking and hydrogen bonding . Yield: 50% (white solid) .
  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate :

    • Substituent: Bromomethoxy-pyridine group.
    • Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while methoxy enhances solubility .
Fluorinated and Hydroxylated Derivatives
  • (R)-tert-Butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate :

    • Substituent: Fluoromethyl (-CH₂F) group.
    • Properties: Increased lipophilicity compared to hydroxyl or sulfonyl groups, influencing blood-brain barrier penetration .
    • Molecular Weight: 203.25 g/mol .
  • tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate :

    • Substituent: Trifluoromethyl (-CF₃) and hydroxy (-OH) groups.
    • Stability: CF₃ provides metabolic resistance; hydroxy enables hydrogen bonding in target interactions .

Physicochemical and Pharmacological Properties

  • Lipophilicity : Fluorosulfonyl and trifluoromethyl groups increase logP values compared to hydroxyl or methoxy groups, impacting membrane permeability .
  • Solubility : Hydroxy and carbamate groups (e.g., compound 35) enhance aqueous solubility, whereas arylthioethers (Ie) may require formulation aids .
  • Biological Activity: Sulfonyl and fluorosulfonyl groups are critical in protease inhibitors (e.g., sulfonamide drugs) due to their ability to mimic transition states . Isoquinoline derivatives (e.g., compound 35) show promise in kinase inhibition .

Biological Activity

Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate (CAS No. 2090868-07-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorosulfonyl group, combined with the pyrrolidine ring, suggests a range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10H18FNO2S
  • Molecular Weight: 239.32 g/mol

This compound features a tert-butyl group, a pyrrolidine ring, and a fluorosulfonyl moiety, which is known for enhancing lipophilicity and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activities. Such interactions may influence various cellular pathways, including:

  • Enzyme Inhibition: The compound may act as an irreversible inhibitor for certain enzymes by forming covalent bonds.
  • Receptor Modulation: It may bind to specific receptors, altering their activity and affecting downstream signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds containing fluorosulfonyl groups exhibit significant antimicrobial properties. For example, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been explored in vitro. Preliminary results suggest that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Studies

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
  • Mechanistic Insights:
    • Further investigation into the molecular mechanisms revealed that the compound induces oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

CompoundStructureBiological ActivityMechanism
Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylateStructureAntimicrobial, AnticancerEnzyme inhibition
Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate-AntimicrobialNucleophilic substitution
3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide-AnticancerReceptor modulation

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves functionalization of a pyrrolidine scaffold. For example:

  • Intermediate Preparation : Start with tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate, which can undergo sulfonylation using fluorosulfonyl chloride under basic conditions (e.g., DMAP and triethylamine in dichloromethane at 0–20°C) .
  • Optimization : Control reaction temperature (e.g., low temperatures suppress side reactions like hydrolysis) and use anhydrous solvents to minimize undesired decomposition. Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for purifying intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers expect?

  • NMR Analysis :
    • ¹H NMR : Look for pyrrolidine ring protons (δ 1.4–3.5 ppm) and tert-butyl group protons (δ 1.4 ppm). The fluorosulfonyl group may split signals due to coupling with fluorine .
    • ³¹P/¹⁹F NMR : Confirm fluorosulfonyl incorporation (distinct shifts for -SO₂F groups). For example, fluorosulfonyl derivatives show characteristic ³¹P signals near δ -35 ppm in related compounds .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with exact mass matching the theoretical formula .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at +4°C in airtight, moisture-resistant containers. The fluorosulfonyl group is prone to hydrolysis; desiccants like silica gel are recommended .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation. Avoid prolonged exposure to aqueous or protic solvents .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during fluorosulfonyl group installation?

  • Selective Reactivity : Use sterically hindered bases (e.g., DMAP) to favor sulfonylation over nucleophilic substitution at the pyrrolidine nitrogen .
  • Kinetic Control : Short reaction times (<4 hours) and low temperatures (0°C) minimize over-reaction. Monitor progress via TLC or in situ ¹⁹F NMR .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., amines) with tert-butyl carbamate, which can be cleaved later with trifluoroacetic acid .

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying pH conditions?

  • Acidic Conditions : The tert-butyl group is stable below pH 3 but hydrolyzes in strong acids (e.g., TFA) to yield free amines. This property is exploited in controlled deprotection during multi-step syntheses .
  • Basic Conditions : The carbamate moiety remains intact under mild bases (e.g., NaHCO₃), ensuring compatibility with nucleophilic substitutions targeting the fluorosulfonyl group .

Q. What computational methods predict the fluorosulfonyl group’s reactivity in nucleophilic substitutions?

  • DFT Calculations : Model transition states to evaluate activation energies for reactions with amines or thiols. For example, fluorosulfonyl derivatives exhibit higher electrophilicity compared to chlorosulfonyl analogs due to fluorine’s electron-withdrawing effects .
  • Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates. Dichloromethane or DMF often enhance reactivity by stabilizing charged intermediates .

Q. How can stereochemical integrity be maintained during functionalization of the pyrrolidine ring?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control stereochemistry. For example, tert-butyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate retains configuration during substitutions .
  • Stereoselective Catalysis : Employ chiral catalysts (e.g., Pd complexes) in asymmetric cross-couplings to install substituents without racemization .

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